molecular formula C17H23N3O2 B1279869 Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate CAS No. 1027911-78-9

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate

Cat. No. B1279869
M. Wt: 301.4 g/mol
InChI Key: SMHVKEMURDOLEZ-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate" is a derivative of piperazine featuring a tert-butyl group and a 2-cyano-4-methylphenyl moiety. Piperazine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly described in the provided papers, similar compounds with various substituents on the piperazine ring have been synthesized and characterized, indicating the versatility and synthetic accessibility of this class of compounds .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step reactions, starting from commercially available or readily synthesized intermediates. For example, tert-butyl piperazine-1-carboxylate derivatives are often synthesized using condensation reactions, nucleophilic substitution, or amination reactions, as seen in the synthesis of related compounds . The choice of starting materials and reaction conditions can be tailored to introduce various functional groups, as demonstrated in the synthesis of different piperazine derivatives .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by spectroscopic methods such as NMR, LCMS, and IR, and confirmed by single crystal X-ray diffraction analysis . The piperazine ring often adopts a chair conformation, and the substituents can influence the overall shape and conformation of the molecule. For instance, the presence of bulky tert-butyl groups can lead to steric congestion, affecting the molecule's three-dimensional structure . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also be analyzed to understand the solid-state properties of these compounds .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the amino group in hydrazide derivatives can be involved in the formation of hydrogen bonds and other intermolecular interactions . The presence of a cyano group in the compound of interest suggests potential reactivity towards nucleophiles, and the ester functionality may be involved in hydrolysis or transesterification reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The introduction of tert-butyl groups can increase the lipophilicity of the compound, while the presence of polar functional groups like cyano or ester can affect the compound's solubility in different solvents . The biological activity, such as antibacterial, antifungal, or anthelmintic properties, is also a critical aspect of the chemical properties analysis, with various derivatives showing moderate to poor activity depending on the structure .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Approaches : Research has highlighted various synthetic methods for derivatives of tert-butyl piperazine-1-carboxylate. For example, Gumireddy et al. (2021) prepared a sterically congested piperazine derivative using a modified Bruylants approach, which provides a pharmacologically useful core due to its novel chemistry and the presence of a second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).
  • Crystal and Molecular Structure : The molecular structure of various tert-butyl piperazine-1-carboxylate derivatives has been extensively studied. For instance, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was characterized by Mamat et al. (2012), providing insights into the bond lengths and angles typical of this piperazine-carboxylate (Mamat et al., 2012).

Biological and Pharmacological Research

  • Biological Activity Evaluation : The biological activities of tert-butyl piperazine-1-carboxylate derivatives are being explored. Sanjeevarayappa et al. (2015) synthesized and characterized a derivative, also conducting in vitro antibacterial and anthelmintic activity assessments. This compound exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).

Applications in Material Science

  • Anticorrosive Properties : In the field of material science, the anticorrosive behavior of tert-butyl piperazine-1-carboxylate derivatives has been investigated. Praveen et al. (2021) focused on the synthesis and anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic conditions, finding significant inhibition efficiency (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-13-5-6-15(14(11-13)12-18)19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHVKEMURDOLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468463
Record name TERT-BUTYL 4-(2-CYANO-4-METHYLPHENYL)PIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate

CAS RN

1027911-78-9
Record name TERT-BUTYL 4-(2-CYANO-4-METHYLPHENYL)PIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EM DeCicco, S Berritt, T Knauber… - The Journal of …, 2023 - ACS Publications
Aryl bromides are known to be challenging substrates in the decarboxylative cross-electrophile coupling with redox-active NHP esters–the majority of such processes utilize aryl iodides…
Number of citations: 3 pubs.acs.org

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